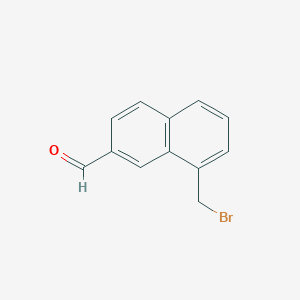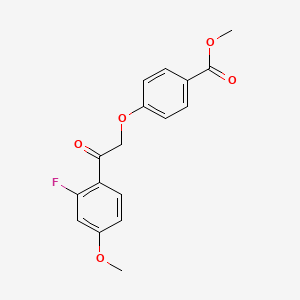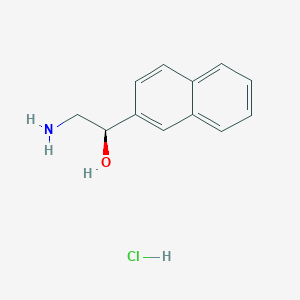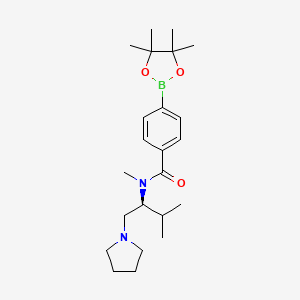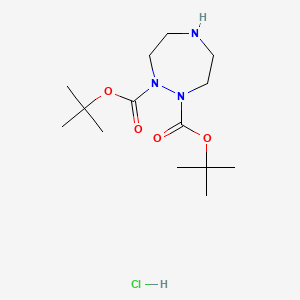
Di-Boc(1,2)-TriaZepane HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-Boc(1,2)-TriazepaneHCl is a chemical compound that features a triazepane ring structure with two tert-butoxycarbonyl (Boc) protecting groups and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-Boc(1,2)-Triazepane.HCl typically involves the protection of the triazepane ring with Boc groups. One common method is to react the triazepane with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of Di-Boc(1,2)-Triazepane.HCl follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for the addition of Boc groups and the subsequent formation of the hydrochloride salt. The reactions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Di-Boc(1,2)-Triazepane.HCl undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Deprotection Reactions: The Boc groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Substitution: Reagents like di-tert-butyl dicarbonate and bases such as sodium bicarbonate or triethylamine are commonly used.
Deprotection: Trifluoroacetic acid or hydrochloric acid in organic solvents like dichloromethane are typical reagents.
Major Products Formed
Substitution: Products with different protecting groups or functional groups.
Deprotection: The free triazepane ring structure without Boc groups.
Scientific Research Applications
Di-Boc(1,2)-Triazepane.HCl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Di-Boc(1,2)-Triazepane.HCl involves the protection of the triazepane ring with Boc groups, which prevents unwanted reactions during synthetic processes. The Boc groups can be selectively removed under acidic conditions, allowing for further functionalization of the triazepane ring. The hydrochloride salt form enhances the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate: A reagent used for Boc protection of amines.
N-Boc-protected amines: Compounds with similar Boc protection but different core structures.
Uniqueness
Di-Boc(1,2)-Triazepane.HCl is unique due to its triazepane ring structure, which provides distinct chemical properties and reactivity compared to other Boc-protected compounds. Its dual Boc protection and hydrochloride salt form make it particularly useful in specific synthetic and research applications.
Properties
Molecular Formula |
C14H28ClN3O4 |
|---|---|
Molecular Weight |
337.84 g/mol |
IUPAC Name |
ditert-butyl 1,2,5-triazepane-1,2-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C14H27N3O4.ClH/c1-13(2,3)20-11(18)16-9-7-15-8-10-17(16)12(19)21-14(4,5)6;/h15H,7-10H2,1-6H3;1H |
InChI Key |
VMOYECFJDIMHKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCCN1C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


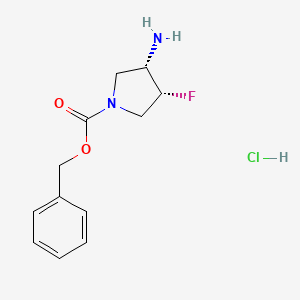
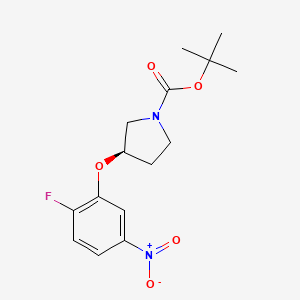


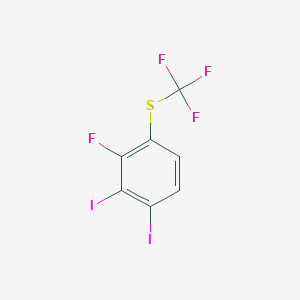
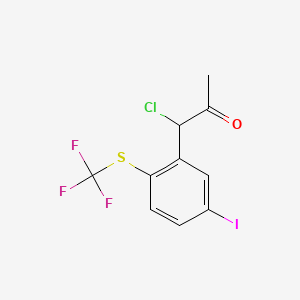
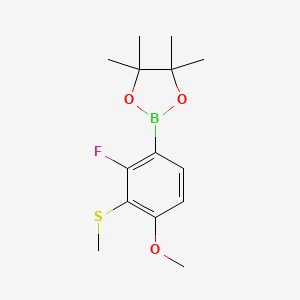
![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)

